![molecular formula C26H25N3O5 B2615620 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-82-2](/img/no-structure.png)
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPI-001 and has been found to exhibit promising results in the field of cancer research. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Metabolites
A study on Almorexant , a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, explored its metabolic pathways in humans. It was found that Almorexant undergoes extensive metabolism with the identification of numerous metabolites, highlighting the complexity of studying drug metabolism and elimination pathways in humans (Dingemanse et al., 2013).
Probing Oxidative Stress
Research involving Paracetamol (acetaminophen) examined its metabolites as potential indicators of oxidative stress. This novel approach to understanding oxidative stress mechanisms in humans showcases how commonly used drugs can serve as probes in scientific studies to elucidate underlying biological processes (Trettin et al., 2014).
Evaluating Tumor Proliferation
The utilization of 18F-ISO-1 , a cellular proliferative marker, in PET imaging to assess tumor proliferation in patients with malignant neoplasms exemplifies the application of novel compounds in diagnostic imaging and oncology research (Dehdashti et al., 2013).
Pharmacokinetics in Special Populations
A pharmacokinetic study of Intravenous Paracetamol in elderly patients emphasized the significance of understanding how aging affects drug metabolism and distribution, underscoring the need for age-specific dosing guidelines to optimize therapeutic outcomes (Liukas et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide' involves the synthesis of the intermediate 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline, which is then reacted with N-(4-ethylphenyl)acetamide to obtain the final product.", "Starting Materials": [ "3,5-dimethoxyaniline", "ethyl acetoacetate", "phosphorus oxychloride", "4-ethylphenylamine", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline", "a. Dissolve 3,5-dimethoxyaniline (1.0 g) in acetic acid (10 mL) and cool the solution to 0°C.", "b. Slowly add phosphorus oxychloride (1.2 mL) to the solution while stirring.", "c. Heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "e. Collect the precipitate by filtration and wash it with water to obtain 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (1.2 g, 85% yield).", "Step 2: Synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide", "a. Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (0.5 g) and N-(4-ethylphenyl)acetamide (0.6 g) in chloroform (10 mL).", "b. Add sodium bicarbonate (0.5 g) to the solution and stir it for 30 minutes.", "c. Add chloroacetyl chloride (0.6 mL) dropwise to the solution while stirring.", "d. Stir the reaction mixture at room temperature for 2 hours.", "e. Pour the reaction mixture into ice-cold water (50 mL) and collect the precipitate by filtration.", "f. Wash the precipitate with water and recrystallize it from ethanol to obtain the final product (0.6 g, 60% yield)." ] } | |
CAS-Nummer |
896376-82-2 |
Produktname |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
Molekularformel |
C26H25N3O5 |
Molekulargewicht |
459.502 |
IUPAC-Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
YCBTVWQELCYHSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



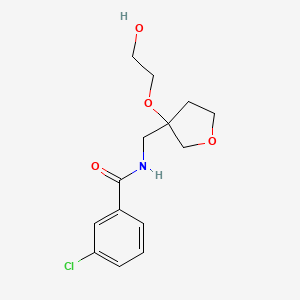

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)
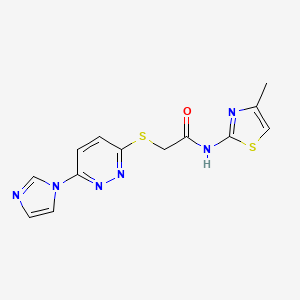

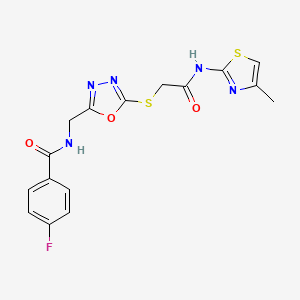
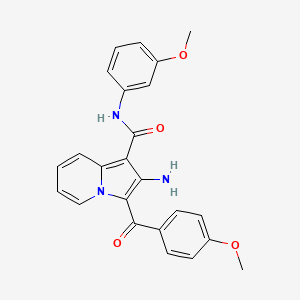
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

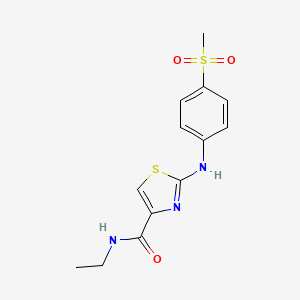
![2-Ethoxy-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2615559.png)